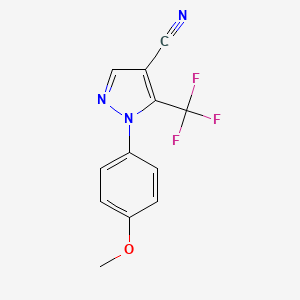
1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that can be synthesized from different precursor molecules through multi-step chemical reactions. This compound is part of a broader class of chemicals that are often studied for their potential applications in various fields, excluding drug use and side effects for this analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic ketones, malononitrile, and other reagents. For instance, Schiff bases can be synthesized from related precursors using techniques such as the Gewald synthesis and the Vilsmeier-Haack reaction. The final products can then be obtained after multiple reaction steps, showcasing a variety of organic synthesis techniques (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using spectroscopic techniques like IR, NMR, and mass spectrometry, along with X-ray crystallography. This helps in understanding the spatial arrangement of atoms within the molecule and their electronic environment, which are crucial for determining the compound's reactivity and physical properties (Ganapathy et al., 2015).
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds structurally similar to 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is crucial in varying the activity profile of these compounds, making them potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Role in Synthesis of Heterocycles
The reactivity of derivatives similar to the target compound makes them valuable as building blocks for the synthesis of a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This reactivity facilitates the development of novel heterocyclic compounds and dyes, highlighting the significance of these molecules in synthetic chemistry (Gomaa & Ali, 2020).
Anticancer Agent Development
Pyrazoline derivatives, a category to which our compound of interest is related, have shown significant biological effects, including anticancer activity. Research on pyrazoline derivatives' biological activity has been a fascinating area of pharmaceutical chemistry, offering potential in the development of new anticancer agents (Ray et al., 2022).
Radical Scavengers and Antioxidant Properties
Compounds in this category have also been studied for their radical scavenging activity, which can inhibit or delay cell impairment leading to various diseases. The structure and functional groups play a significant role in their antioxidant properties, offering potential therapeutic applications (Yadav et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17-18/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNUTMKTBJMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

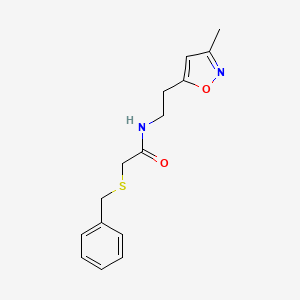
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
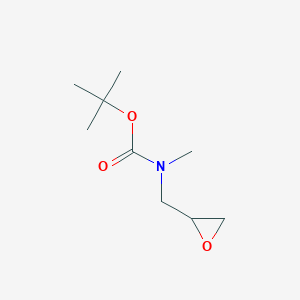
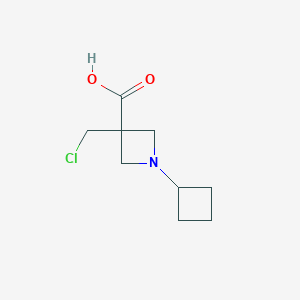


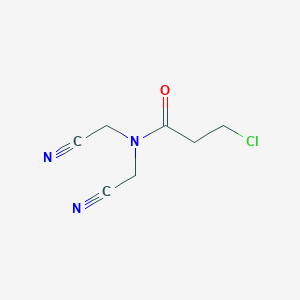
![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)
![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)